molecular formula C21H17N5OS B2701039 N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1004184-80-8

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2701039
CAS No.: 1004184-80-8
M. Wt: 387.46
InChI Key: GYKWVILLCVTBKC-UHFFFAOYSA-N
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Description

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a pyrazole ring, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a diketone or a diester.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through the reaction of the pyridazine derivative with a suitable hydrazine derivative.

    Attachment of the Phenyl Group: The phenyl group is attached to the nitrogen atom of the pyrazole ring via a nucleophilic substitution reaction.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is unique due to its combination of a pyridazine ring with a pyrazole ring and a sulfanylacetamide group. This unique structure imparts specific chemical properties and biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-20(23-17-5-2-1-3-6-17)15-28-21-12-11-19(24-25-21)16-7-9-18(10-8-16)26-14-4-13-22-26/h1-14H,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKWVILLCVTBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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